molecular formula C12H13N3O2 B1359576 3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid CAS No. 1142209-42-4

3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid

Cat. No. B1359576
CAS RN: 1142209-42-4
M. Wt: 231.25 g/mol
InChI Key: QCZWDCOKZVFUKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid” is a product for proteomics research . It has a molecular formula of C12H13N3O2 and a molecular weight of 231.26 .


Synthesis Analysis

A study reported the synthesis of novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Scientific Research Applications

Anticancer Research

Triazole derivatives have been studied for their potential anticancer properties. For instance, certain 1,2,4-triazole hybrids have shown cytotoxic activities against tumor cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . This suggests that our compound of interest could be explored for its efficacy against similar cancer cell lines.

Antimicrobial Activity

Compounds with the 1,2,4-triazole moiety have exhibited promising antibacterial and antifungal activities. They have been compared favorably against standard drugs like miconazole in inhibiting the growth of pathogens such as Candida albicans and Candida parapsilosis . This indicates a potential application of our compound in developing new antimicrobial agents.

Apoptosis Induction

Some triazole compounds have been found to induce apoptosis in cancer cells. For example, a specific triazole compound induced apoptosis in BT-474 cells (a breast cancer cell line) as evidenced by biological assays . Research into whether “3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid” can induce apoptosis could be a valuable field of study.

Proteomics Research

The compound is available for purchase as a reagent for proteomics research , which suggests its utility in studying proteins and their functions. This could involve investigating the interaction between the compound and various proteins or enzymes within biological systems.

Chromatography and Mass Spectrometry

Given that the compound is listed under chromatography and mass spectrometry solutions , it may be used as a standard or reagent in these analytical techniques to identify or quantify substances within a sample.

Biological Assays

As part of biological studies, triazole derivatives are used in various assays to determine their biological activity or mechanism of action within living organisms .

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole scaffold have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction could lead to changes in the function of these enzymes, potentially altering cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Similar compounds have shown cytotoxic activities against tumor cell lines , suggesting that this compound may also have potential anticancer effects.

properties

IUPAC Name

3-(5-methyl-2-phenyl-1,2,4-triazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9-13-11(7-8-12(16)17)15(14-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZWDCOKZVFUKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)CCC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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